molecular formula C8H7ClN2O2 B13289655 (6-Amino-5-chloro-1,3-benzoxazol-2-yl)methanol

(6-Amino-5-chloro-1,3-benzoxazol-2-yl)methanol

Cat. No.: B13289655
M. Wt: 198.60 g/mol
InChI Key: RAMXPXYKSULFFQ-UHFFFAOYSA-N
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Description

(6-Amino-5-chloro-1,3-benzoxazol-2-yl)methanol is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-5-chloro-1,3-benzoxazol-2-yl)methanol typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones. One common method is the reaction of 2-aminophenol with 5-chloro-2-hydroxybenzaldehyde under acidic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as metal salts or ionic liquids may be employed to improve reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

(6-Amino-5-chloro-1,3-benzoxazol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (6-Amino-5-chloro-1,3-benzoxazol-2-yl)methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further investigation in the development of new antibiotics .

Medicine

In medicinal chemistry, this compound is explored for its potential as an anticancer agent. Studies have shown that benzoxazole derivatives can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for use in textile and printing industries .

Mechanism of Action

The mechanism of action of (6-Amino-5-chloro-1,3-benzoxazol-2-yl)methanol involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of bacterial cell walls, leading to cell lysis and death. In anticancer applications, it induces apoptosis by activating caspase pathways and disrupting mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

  • (5-Amino-1,3-benzoxazol-2-yl)methanol
  • (6-Amino-4-chloro-1,3-benzoxazol-2-yl)methanol
  • (6-Amino-5-bromo-1,3-benzoxazol-2-yl)methanol

Uniqueness

(6-Amino-5-chloro-1,3-benzoxazol-2-yl)methanol is unique due to the presence of both amino and chloro substituents on the benzoxazole ring. This combination enhances its biological activity and allows for diverse chemical modifications. Compared to its analogs, this compound exhibits higher antimicrobial and anticancer activities, making it a valuable candidate for further research .

Properties

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.60 g/mol

IUPAC Name

(6-amino-5-chloro-1,3-benzoxazol-2-yl)methanol

InChI

InChI=1S/C8H7ClN2O2/c9-4-1-6-7(2-5(4)10)13-8(3-12)11-6/h1-2,12H,3,10H2

InChI Key

RAMXPXYKSULFFQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1OC(=N2)CO)Cl)N

Origin of Product

United States

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